molecular formula C18H15Cl2N5 B12642807 9-Benzyl-2-chloro-N-phenyl-9H-purin-6-amine hydrochloride CAS No. 125802-43-9

9-Benzyl-2-chloro-N-phenyl-9H-purin-6-amine hydrochloride

Cat. No.: B12642807
CAS No.: 125802-43-9
M. Wt: 372.2 g/mol
InChI Key: OQMABXXKKTZDON-UHFFFAOYSA-N
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Description

9-Benzyl-2-chloro-N-phenyl-9H-purin-6-amine hydrochloride is a chemical compound with the molecular formula C18H14ClN5·HCl It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-2-chloro-N-phenyl-9H-purin-6-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-9H-purin-6-amine and benzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like chloroform, dimethyl sulfoxide (DMSO), or ethyl acetate.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-2-chloro-N-phenyl-9H-purin-6-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted purine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

9-Benzyl-2-chloro-N-phenyl-9H-purin-6-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Benzyl-2-chloro-N-phenyl-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain kinases, leading to the disruption of cell signaling pathways and inducing cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-2-chloro-N-phenyl-9H-purin-6-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

125802-43-9

Molecular Formula

C18H15Cl2N5

Molecular Weight

372.2 g/mol

IUPAC Name

9-benzyl-2-chloro-N-phenylpurin-6-amine;hydrochloride

InChI

InChI=1S/C18H14ClN5.ClH/c19-18-22-16(21-14-9-5-2-6-10-14)15-17(23-18)24(12-20-15)11-13-7-3-1-4-8-13;/h1-10,12H,11H2,(H,21,22,23);1H

InChI Key

OQMABXXKKTZDON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=CC=C4.Cl

Origin of Product

United States

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